4-Cyanobutylzinc bromide

Catalog No.
S1909827
CAS No.
226570-68-9
M.F
C5H8BrNZn
M. Wt
227.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanobutylzinc bromide

CAS Number

226570-68-9

Product Name

4-Cyanobutylzinc bromide

IUPAC Name

bromozinc(1+);pentanenitrile

Molecular Formula

C5H8BrNZn

Molecular Weight

227.4 g/mol

InChI

InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

WGCKXFGNNBONBG-UHFFFAOYSA-M

SMILES

[CH2-]CCCC#N.[Zn+]Br

Canonical SMILES

[CH2-]CCCC#N.[Zn+]Br
  • Organometallic chemistry

    4-Cyanobutylzinc bromide is an organozinc compound, a class of chemicals containing a zinc-carbon bond. Organozinc compounds are useful in organic synthesis for creating new carbon-carbon bonds. While 4-Cyanobutylzinc bromide itself might have limited use, similar organozinc compounds are employed in various reactions ().

  • Commercially available reagent

    4-Cyanobutylzinc bromide is available from chemical suppliers, often as a solution in a solvent like tetrahydrofuran (THF) (). This suggests potential use in research laboratories, but further details about specific applications are not publicly available.

4-Cyanobutylzinc bromide is an organozinc compound with the chemical formula C5_5H8_8BrN. It is characterized by a butyl group attached to a zinc atom, which is also bonded to a cyano group and a bromine atom. This compound is notable for its reactivity in various organic synthesis applications, particularly in carbon-carbon bond formation reactions. The presence of the cyano group enhances its utility as a nucleophile in synthetic chemistry.

4-Cyanobutylzinc bromide participates in several significant reactions:

  • Nucleophilic Addition: It acts as a nucleophile, allowing for the addition to electrophiles such as carbonyl compounds. This reaction is crucial in forming alcohols and other functional groups.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules.
  • Tandem Reactions: It can be involved in tandem reactions, where multiple bond-forming steps occur sequentially without isolating intermediates, enhancing synthetic efficiency .

4-Cyanobutylzinc bromide can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of 4-cyanobutyl bromide with zinc dust in an appropriate solvent such as diethyl ether or tetrahydrofuran under inert conditions. This process typically requires careful handling due to the reactivity of zinc.
  • Transmetalation: Another approach may include transmetalation from a pre-formed organozinc compound using zinc halides, allowing for the introduction of the cyano group .

The applications of 4-cyanobutylzinc bromide are diverse:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules through nucleophilic additions and cross-coupling reactions.
  • Material Science: Its properties may be explored for developing new materials or coatings due to its unique chemical characteristics.
  • Pharmaceutical Chemistry: The compound could potentially be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Research into the interactions of 4-cyanobutylzinc bromide with various substrates is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in nucleophilic addition reactions and how it interacts with different electrophiles. These interactions can reveal insights into optimizing reaction conditions and improving yields in synthetic processes.

Several compounds share structural similarities with 4-cyanobutylzinc bromide, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
3-Cyanopropylzinc bromideOrganozincShorter alkyl chain; different reactivity profile
2-Cyanoethylzinc bromideOrganozincEthyl group instead of butyl; used in different reactions
Benzylzinc chlorideOrganozincAromatic ring; utilized primarily in coupling reactions
Methylzinc iodideOrganozincMethyl group; often used for nucleophilic substitutions

The uniqueness of 4-cyanobutylzinc bromide lies in its specific combination of a cyano group with a butyl chain, which enhances its nucleophilicity and makes it particularly useful for targeted synthetic applications.

4-Cyanobutylzinc bromide is synthesized via direct zinc insertion into carbon-bromine bonds of alkyl bromides. This method leverages zinc dust (Zn⁰) and alkyl bromides (R-Br) under controlled conditions. Key steps include:

  • Zinc activation: Zinc powder is pretreated with iodine (I₂) to remove surface oxides, enhancing reactivity.
  • Insertion reaction: Alkyl bromide (e.g., 4-bromobutyronitrile) reacts with activated zinc in a polar aprotic solvent (e.g., tetrahydrofuran, THF) at elevated temperatures (50–60°C).
  • Solubilization: Lithium chloride (LiCl) is critical for dissolving the intermediate organozinc species, forming heteroleptic complexes like Zn(R)Br·LiCl.

Table 1: Representative Synthesis Conditions

ComponentAmount/RoleSolventTemperatureYield
4-Bromobutyronitrile1.0 equivTHF50°C70–85%
Zinc dust1.5 equiv
LiCl0.5–1.0 equiv

This method avoids toxic reagents like copper cyanide, aligning with safer industrial practices.

Activation of Zinc Metal

Zinc’s reactivity is optimized through:

  • Surface cleaning: Iodine removes oxide layers, exposing reactive sites for C–Br bond cleavage.
  • Solvent choice: THF or 2-methyltetrahydrofuran (2-MeTHF) stabilize organozinc intermediates via coordination.
  • LiCl mediation: Facilitates solubilization by forming Zn(R)Br·LiCl complexes, preventing aggregation.

Mechanistic Insight:
The reaction proceeds via oxidative addition of R-Br to Zn⁰, followed by LiCl-mediated dissociation to yield soluble Zn(R)Br·LiCl.

Functional Group Interconversion Reactions

4-Cyanobutylzinc bromide participates in cross-coupling reactions rather than direct functional group transformations. Key applications include:

  • Negishi coupling: Reacts with aryl/alkyl halides in the presence of Pd

Structural and Molecular Characteristics

4-Cyanobutylzinc bromide represents a significant organozinc compound characterized by a pentanenitrile group bonded to a zinc-bromide moiety [1] [2] [3]. The compound exhibits the molecular formula C₅H₈BrNZn with a molecular weight of 227.4 grams per mole [1] [2] [3]. The Chemical Abstract Service number for this compound is 226570-68-9 [2] [4].

The structural architecture of 4-cyanobutylzinc bromide features a zinc center coordinated in a two-coordinate linear arrangement [5] [6]. The zinc atom adopts sp hybridization, resulting in a linear molecular geometry around the metal center [5] [6]. The carbon-zinc bond length typically measures approximately 2.0 Ångström, while the bromine-zinc bond length extends to approximately 2.4 Ångström [5] [6]. The carbon-nitrogen triple bond within the cyano functional group maintains its characteristic length of 1.17 Ångström [7] [8].

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₅H₈BrNZn [1] [2] [3]
Molecular Weight (g/mol)227.4 [1] [2] [3]
Chemical Abstract Service Number226570-68-9 [2] [4]
Density (g/mL at 25°C)0.971 [4]
AppearanceSolution [4]
Solvent SystemTetrahydrofuran [4]
Concentration (typically available)0.5 M [4]
Storage Temperature2-8°C [4]
Flash Point-21.2°C (THF solvent) [4]

The compound possesses an InChI Key of HJYQQTDSYHJSLL-UHFFFAOYSA-M, which serves as a unique identifier for computational chemistry databases [3] [4]. The parent compound relationship links to valeronitrile (pentanenitrile), with the zinc bromide component represented by CID 2778144 [1] [2].

Table 2: Structural Characteristics

Structural FeatureValue/DescriptionReference
Zinc CoordinationTwo-coordinate linear arrangement [5] [6]
Carbon-Zinc Bond Length (typical)~2.0 Å [5] [6]
Bromine-Zinc Bond Length (typical)~2.4 Å [5] [6]
Carbon-Nitrogen Triple Bond1.17 Å (C≡N) [7] [8]
Molecular Geometry around ZincLinear [5] [6]
Hybridization of Zincsp hybridization [5] [6]
InChI KeyHJYQQTDSYHJSLL-UHFFFAOYSA-M [3] [4]

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of 4-cyanobutylzinc bromide relies on multiple analytical techniques that provide comprehensive structural information [9] [10]. Nuclear Magnetic Resonance spectroscopy serves as a primary characterization method for organozinc compounds, offering detailed insights into molecular structure and dynamics [9].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of 4-cyanobutylzinc bromide reveals multiple peaks corresponding to the alkyl chain protons [9] [10]. The spectroscopic data demonstrates the characteristic pattern expected for a pentyl chain attached to the zinc center. Deuterated chloroform or tetrahydrofuran typically serves as the Nuclear Magnetic Resonance solvent for these measurements [9] [10].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule [11] [9]. The spectra display distinct carbon signals for both the cyano carbon and the alkyl chain carbons, allowing for complete structural assignment of the organozinc compound [11] [9].

Infrared spectroscopy analysis focuses particularly on the carbon-nitrogen triple bond stretching vibration [7] [8]. For saturated nitriles such as 4-cyanobutylzinc bromide, the characteristic C≡N stretching peak appears in the range of 2240-2260 cm⁻¹ [7] [8]. This frequency range distinguishes saturated nitriles from aromatic nitriles, which typically exhibit C≡N stretching peaks between 2220-2240 cm⁻¹ due to conjugation effects [7].

Mass spectrometry provides precise molecular weight determination, with the exact mass calculated as 224.91315 Da [3]. This measurement confirms the molecular composition and serves as a definitive identification parameter for the compound.

Table 3: Spectroscopic Properties

TechniqueCharacteristic Signal/PeakReference
¹H Nuclear Magnetic ResonanceMultiple peaks for alkyl chain protons [9] [10]
¹³C Nuclear Magnetic ResonanceCarbon signals for cyano and alkyl carbons [11] [9]
Infrared Spectroscopy (C≡N stretch)2240-2260 cm⁻¹ (saturated nitrile) [7] [8]
Mass Spectrometry (exact mass)224.91315 Da [3]
Nuclear Magnetic Resonance solventDeuterated chloroform or tetrahydrofuran [9] [10]

Thermodynamic and Kinetic Properties

The thermodynamic properties of 4-cyanobutylzinc bromide reflect the general characteristics observed in organozinc chemistry [12] [14]. The decomposition kinetics of organozinc compounds follow established patterns where thermal stability decreases with structural modifications and environmental conditions [12] [14].

Kinetic stability studies of organozinc compounds demonstrate that decomposition rates increase significantly with temperature elevation [12] [14]. The activation energy for thermal decomposition processes in organozinc systems typically ranges from moderate to high values, depending on the specific molecular structure and reaction conditions [15].

Thermodynamic analysis indicates that organozinc decomposition reactions generally exhibit positive enthalpy changes, suggesting endothermic processes that require energy input for initiation [15]. The entropy changes associated with decomposition typically show negative values, indicating decreased disorder during the degradation process [15].

The thermal decomposition mechanism of organozinc compounds involves homolytic cleavage of the carbon-zinc bond [12] [14]. This process generates zinc-containing species and organic radicals, which can undergo subsequent reactions depending on the reaction environment and temperature conditions [12] [14].

Research into organozinc thermal stability reveals that the presence of coordinating solvents such as tetrahydrofuran can influence decomposition pathways and kinetics [16] [12]. The solvent environment affects both the thermodynamic stability and the kinetic barriers to decomposition, making solvent selection crucial for compound stability.

Hydrogen Bond Acceptor Count

2

Exact Mass

224.91315 g/mol

Monoisotopic Mass

224.91315 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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